2-(cyclohexylmethyl)-4-[(3,5,6-trimethylpyrazin-2-yl)methyl]morpholine
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Overview
Description
2-(cyclohexylmethyl)-4-[(3,5,6-trimethylpyrazin-2-yl)methyl]morpholine is a complex organic compound that features a morpholine ring substituted with a cyclohexylmethyl group and a trimethylpyrazinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylmethyl)-4-[(3,5,6-trimethylpyrazin-2-yl)methyl]morpholine typically involves multiple steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.
Substitution with Cyclohexylmethyl Group: The morpholine ring is then alkylated using cyclohexylmethyl chloride in the presence of a base such as sodium hydride.
Introduction of the Trimethylpyrazinylmethyl Group: This step involves the reaction of the intermediate with 3,5,6-trimethylpyrazine-2-carbaldehyde under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(cyclohexylmethyl)-4-[(3,5,6-trimethylpyrazin-2-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the pyrazine ring.
Substitution: Various alkylated morpholine derivatives.
Scientific Research Applications
2-(cyclohexylmethyl)-4-[(3,5,6-trimethylpyrazin-2-yl)methyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(cyclohexylmethyl)-4-[(3,5,6-trimethylpyrazin-2-yl)methyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclohexylmethyl)-4-methylmorpholine
- 2-(cyclohexylmethyl)-4-(2,3-dimethylpyrazin-2-yl)methylmorpholine
- 2-(cyclohexylmethyl)-4-(3,5-dimethylpyrazin-2-yl)methylmorpholine
Uniqueness
2-(cyclohexylmethyl)-4-[(3,5,6-trimethylpyrazin-2-yl)methyl]morpholine is unique due to the presence of the trimethylpyrazine moiety, which can impart specific electronic and steric properties that influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(cyclohexylmethyl)-4-[(3,5,6-trimethylpyrazin-2-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-14-15(2)21-19(16(3)20-14)13-22-9-10-23-18(12-22)11-17-7-5-4-6-8-17/h17-18H,4-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNACTIVIQUSFCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)CN2CCOC(C2)CC3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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